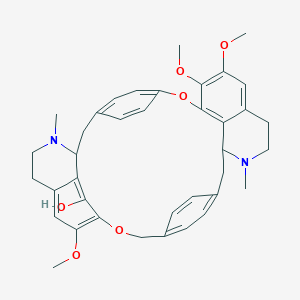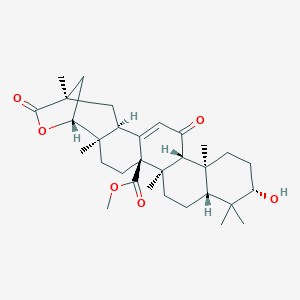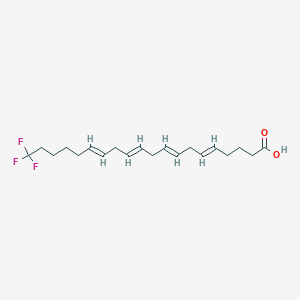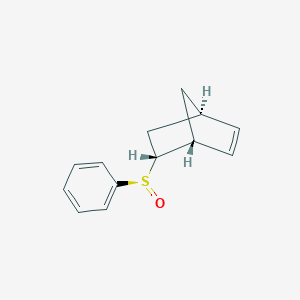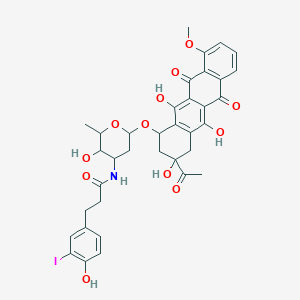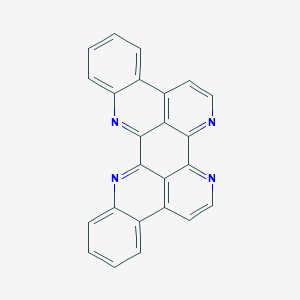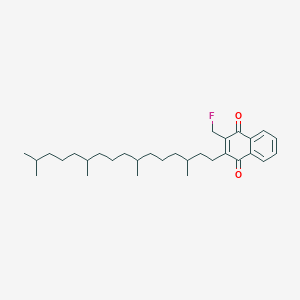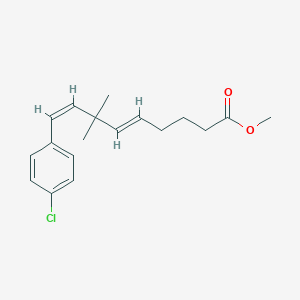
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester, also known as Clomazone, is a herbicide used to control the growth of weeds in crops such as soybean, cotton, and peanuts. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity levels.
Mécanisme D'action
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the death of the plant due to a lack of energy production. 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester is selective in its action, meaning it only affects plants and not animals or humans.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of enzymes involved in carotenoid synthesis, leading to a reduction in the levels of these pigments in plants. In addition, it has been shown to affect the activity of enzymes involved in the biosynthesis of other plant hormones and secondary metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has a number of advantages for use in lab experiments. It is highly effective against a wide range of weeds, making it a useful tool for studying plant growth and development. In addition, it has low toxicity levels, making it safe for use in lab experiments. However, 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester also has some limitations. It can be expensive to produce, and its effectiveness can be affected by environmental factors such as temperature and humidity.
Orientations Futures
There are a number of future directions for research on 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester. One area of research could focus on improving the synthesis method to make it more cost-effective. Another area of research could focus on developing new formulations of 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester that are more effective against a wider range of weeds. Finally, research could focus on studying the long-term effects of 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester on the environment and the potential for resistance to develop in weeds.
Méthodes De Synthèse
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester can be synthesized by the reaction of 4-chlorobenzaldehyde with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst to form 4-chloro-3-(3,3-dimethyl-1-butenyl) benzaldehyde. This intermediate is then reacted with methylmagnesium bromide to form the corresponding alcohol, which is then esterified with methanol to form 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester.
Applications De Recherche Scientifique
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has been extensively researched for its effectiveness as a herbicide. It has been found to be effective against a wide range of weeds, including broadleaf and grassy weeds. In addition, it has been shown to have low toxicity levels and is safe for use in crops such as soybean, cotton, and peanuts.
Propriétés
Numéro CAS |
113849-17-5 |
|---|---|
Nom du produit |
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester |
Formule moléculaire |
C18H23ClO2 |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
methyl (5E,8Z)-9-(4-chlorophenyl)-7,7-dimethylnona-5,8-dienoate |
InChI |
InChI=1S/C18H23ClO2/c1-18(2,13-6-4-5-7-17(20)21-3)14-12-15-8-10-16(19)11-9-15/h6,8-14H,4-5,7H2,1-3H3/b13-6+,14-12- |
Clé InChI |
ZNVHPMIFDSVQMB-RERNGKIOSA-N |
SMILES isomérique |
CC(C)(/C=C/CCCC(=O)OC)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CC(C)(C=CCCCC(=O)OC)C=CC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)(C=CCCCC(=O)OC)C=CC1=CC=C(C=C1)Cl |
Synonymes |
9-(4-chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester 9-(4-chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester, (8Z)-isomer CDNAME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)
